ATI-2341

Descripción general

Descripción

ATI-2341 es un agonista alostérico potente y funcionalmente selectivo del receptor 4 de quimiocina C-X-C (CXCR4). Funciona como un ligando sesgado, favoreciendo la activación de la proteína G heterotrimérica inhibitoria (Gi) sobre Gα13. Este compuesto es conocido por su capacidad de movilizar neutrófilos polimorfonucleares de la médula ósea y células madre y progenitoras hematopoyéticas .

Aplicaciones Científicas De Investigación

ATI-2341 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar el receptor CXCR4 y sus vías de señalización.

Biología: El compuesto se utiliza para investigar la movilización de neutrófilos polimorfonucleares de la médula ósea y células madre y progenitoras hematopoyéticas.

Medicina: this compound tiene aplicaciones terapéuticas potenciales en el reclutamiento de células madre y progenitoras hematopoyéticas antes del trasplante autólogo de médula ósea.

Industria: El compuesto se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen al receptor CXCR4

Mecanismo De Acción

ATI-2341 ejerce sus efectos actuando como un agonista alostérico del receptor CXCR4. Funciona como un ligando sesgado, favoreciendo la activación de la proteína G heterotrimérica inhibitoria (Gi) sobre Gα13. Esta activación conduce a la inhibición de la producción de AMPc y a la inducción de la movilización de calcio. El compuesto no promueve el reclutamiento de β-arrestina, que es un factor clave en su señalización sesgada .

Análisis Bioquímico

Biochemical Properties

ATI-2341 plays a crucial role in biochemical reactions by acting as a biased ligand for the C-X-C chemokine receptor type 4 (CXCR4). It favors the activation of the inhibitory heterotrimeric G protein (Gi) over Gα13, leading to the inhibition of cyclic adenosine monophosphate (cAMP) production and the induction of calcium mobilization . This compound does not promote β-arrestin recruitment, which distinguishes it from other CXCR4 agonists . The compound interacts with various biomolecules, including CXCR4, Gi proteins, and calcium ions, to exert its effects.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound promotes the mobilization of bone marrow-derived polymorphonuclear neutrophils (PMNs) and hematopoietic stem and progenitor cells (HSPCs) into the peripheral circulation . This mobilization is achieved through the activation of CXCR4 and Gi protein-dependent signaling pathways, leading to receptor internalization and chemotaxis . Additionally, this compound has been shown to enhance the recruitment and proliferation of menstrual blood-derived mesenchymal stem cells (MenSCs) and promote uterine repair in Asherman’s syndrome .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a biased agonist of CXCR4. By favoring the activation of the inhibitory heterotrimeric G protein (Gi), this compound inhibits cAMP production and induces calcium mobilization . This activation leads to the dissociation of Gαi and Gγ2, indicating the activation of Gαi-signaling . This compound also induces receptor internalization and chemotaxis in CXCR4-expressing cells . The compound’s ability to selectively activate Gi proteins without promoting β-arrestin recruitment is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and is typically shipped on wet ice . In vitro studies have shown that this compound can induce dose-dependent peritoneal recruitment of PMNs when administered intraperitoneally to mice . The compound’s effects on cell proliferation and recruitment are also dose-dependent, with higher concentrations leading to increased cell proliferation and recruitment . Long-term effects of this compound on cellular function include enhanced endometrial repair and reduced fibrosis in Asherman’s syndrome .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Intraperitoneal injection of this compound in BALB/c mice results in a dose-dependent recruitment of PMNs into the peritoneum, with a maximal effect observed at 405 nmol/kg . Higher concentrations of this compound result in reduced recruitment, which is reminiscent of the bell-shaped curve generally seen with chemotactic agents . Intravenous administration of this compound in mice leads to a dose-dependent increase in PMNs in the peripheral circulation, with a maximal effect at 0.66 μmol/kg . This compound has no effect on the mobilization of lymphocytes at any dose tested .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CXCR4 and Gi proteins. The compound mediates the retention of polymorphonuclear neutrophils and hematopoietic stem and progenitor cells in the bone marrow by disrupting CXCL12-mediated chemoattraction of CXCR4-expressing cells . This disruption leads to the mobilization of these cells into the peripheral circulation. This compound also influences metabolic flux and metabolite levels by modulating cAMP production and calcium mobilization .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with CXCR4 and Gi proteins. The compound is a potent and efficacious mobilizer of bone marrow polymorphonuclear neutrophils and hematopoietic stem and progenitor cells . It is transported to various tissues, where it exerts its effects by activating CXCR4 and inducing calcium mobilization . The distribution of this compound within cells is influenced by its ability to induce receptor internalization and chemotaxis .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with CXCR4 on the cell surface. Upon binding to CXCR4, this compound induces receptor internalization, leading to its localization within endosomes . This internalization is a key aspect of the compound’s activity, as it allows for the activation of Gi proteins and the subsequent inhibition of cAMP production and induction of calcium mobilization

Métodos De Preparación

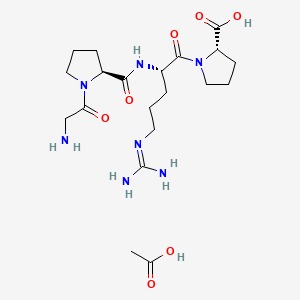

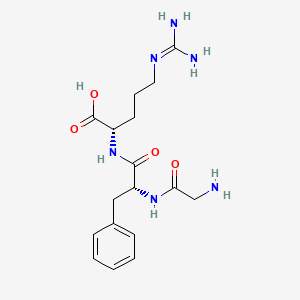

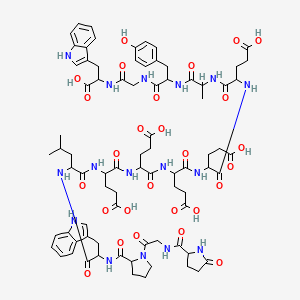

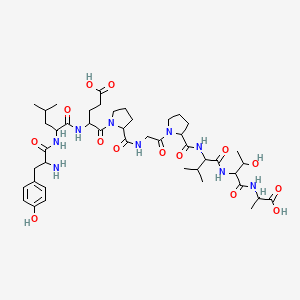

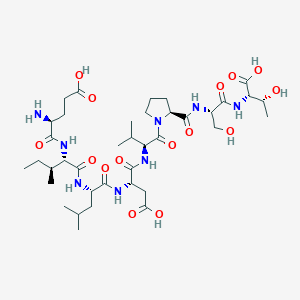

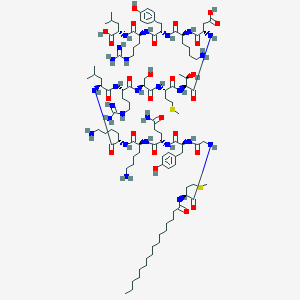

La síntesis de ATI-2341 implica el uso de técnicas de síntesis de péptidos. El compuesto es un péptido lipidado, lo que significa que se deriva de secuencias peptídicas lipidadas cortas. Estas secuencias se sintetizan típicamente utilizando métodos de síntesis de péptidos en fase sólida (SPPS). Las condiciones de reacción para SPPS implican la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Una vez que se completa la síntesis, el péptido se escinde de la resina y se purifica .

Análisis De Reacciones Químicas

ATI-2341 se somete a varios tipos de reacciones químicas, principalmente involucrando su interacción con el receptor CXCR4. El compuesto actúa como un agonista alostérico, activando la proteína G heterotrimérica inhibitoria (Gi) para promover la inhibición de la producción de monofosfato de adenosina cíclico (AMPc) e inducir la movilización de calcio. Los reactivos comunes utilizados en estas reacciones incluyen varios solventes y tampones adecuados para la síntesis y purificación de péptidos .

Comparación Con Compuestos Similares

ATI-2341 es único en su capacidad de activar selectivamente la proteína G heterotrimérica inhibitoria (Gi) sin promover el reclutamiento de β-arrestina. Compuestos similares incluyen:

AMD3100: Un antagonista de CXCR4 utilizado para movilizar células madre hematopoyéticas.

MSX-122: Un antagonista parcial de CXCR4 con potente inhibición de las acciones de CXCR4/CXCL12.

Balixafortide: Un antagonista peptídico de CXCR4 potente, selectivo y bien tolerado con efectos anticancerígenos

This compound destaca por sus propiedades de señalización sesgada, lo que lo convierte en una herramienta valiosa para estudiar el receptor CXCR4 y sus vías de señalización asociadas.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H178N26O25S2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-35-84(136)116-75(46-53-156-7)88(140)115-60-85(137)117-78(57-65-36-40-67(133)41-37-65)97(149)123-74(44-45-83(108)135)94(146)119-69(30-22-25-48-105)89(141)118-70(31-23-26-49-106)90(142)125-77(55-62(2)3)96(148)121-73(34-29-52-114-104(111)112)93(145)129-82(61-131)100(152)124-76(47-54-157-8)95(147)130-87(64(6)132)101(153)127-80(59-86(138)139)99(151)120-71(32-24-27-50-107)91(143)126-79(58-66-38-42-68(134)43-39-66)98(150)122-72(33-28-51-113-103(109)110)92(144)128-81(102(154)155)56-63(4)5/h36-43,62-64,69-82,87,131-134H,9-35,44-61,105-107H2,1-8H3,(H2,108,135)(H,115,140)(H,116,136)(H,117,137)(H,118,141)(H,119,146)(H,120,151)(H,121,148)(H,122,150)(H,123,149)(H,124,152)(H,125,142)(H,126,143)(H,127,153)(H,128,144)(H,129,145)(H,130,147)(H,138,139)(H,154,155)(H4,109,110,113)(H4,111,112,114)/t64-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,87+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLOFEANRZSEGQ-QNHYGVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H178N26O25S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2256.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ATI-2341 interact with its target and what are the downstream effects?

A1: this compound is a pepducin that acts as an allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4) [, ]. Unlike the natural CXCR4 ligand, stromal cell-derived factor-1α (SDF-1α), which activates multiple signaling pathways, this compound demonstrates biased agonism, preferentially activating the inhibitory G protein (Gi) pathway over G13 and β-arrestin recruitment []. This selective signaling profile contributes to its unique effects on hematopoietic cell mobilization [] and protection of brain vascular endothelial cells from radiation-induced damage [].

Q2: What is the mechanism behind this compound's ability to mobilize hematopoietic stem and progenitor cells (HSPCs)?

A2: this compound disrupts the CXCL12-mediated chemoattraction of CXCR4-expressing cells, which normally retain HSPCs in the bone marrow []. By acting as a functional antagonist when administered systemically, this compound promotes the release of HSPCs into the peripheral circulation [], making it a potential therapeutic agent for HSPC collection before procedures like autologous bone marrow transplantation [].

Q3: How does this compound contribute to the repair of damaged endometrium?

A3: Research suggests that this compound promotes the differentiation of bone marrow mesenchymal stem cells (BMSCs) into endometrial epithelial cells, a crucial step in endometrial repair []. It achieves this by modulating the expression of matrix metalloproteinase-9 (MMP-9) and tissue inhibitor of metalloproteinase 1 (TIMP-1) []. This modulation leads to increased endometrial thickness and alleviates intrauterine adhesion (IUA) [].

Q4: What is the role of the Gi pathway in this compound's therapeutic effects on Asherman's Syndrome?

A4: this compound's ability to enhance Menstrual blood-derived mesenchymal stem cell (MenSC) recruitment and promote endometrial repair in Asherman's Syndrome is linked to its activation of the Gi pathway []. This is supported by the observation that this compound's effects are more pronounced compared to Gi-3 pathway agonists []. This highlights the importance of selective pathway activation in achieving specific therapeutic outcomes.

Q5: Does this compound interact directly with CXCR4?

A5: Yes, studies employing a photo-cross-linking approach have confirmed that this compound directly interacts with CXCR4 []. This interaction occurs even when the N-terminus of CXCR4, the known chemokine-binding site, is truncated [], suggesting an allosteric mode of binding and activation.

Q6: What is known about the structure-activity relationship (SAR) of this compound?

A6: While the provided abstracts don't delve deep into specific SAR studies, they highlight that this compound is a pepducin, meaning it's a lipopeptide derived from the intracellular loops of CXCR4 []. Modifications to its peptide sequence or lipid tether could significantly impact its binding affinity, signaling bias, and overall biological activity. Further research into its SAR is crucial for optimizing its therapeutic potential.

Q7: Has this compound been investigated for therapeutic applications beyond HSPC mobilization and endometrial repair?

A7: Yes, this compound has shown promising results in protecting brain vascular endothelial cells from radiation-induced damage, potentially mitigating cognitive impairment []. It also demonstrates a role in regulating adipose tissue expansion by modulating angiogenesis in diet-induced obesity in mice []. These findings suggest potential therapeutic applications in areas beyond its initial focus.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.